4-(4-fluorophenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one
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Overview
Description
The compound is a complex organic molecule. It contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached . The rest of the molecule is more complex and includes a hexahydroquinazolinone group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements).
Synthesis Analysis
While specific synthesis methods for this compound were not found, fluorophenyl groups are often introduced into molecules using methods such as electrophilic aromatic substitution . The synthesis of similar complex molecules often involves multiple steps, each introducing different parts of the final molecule .Scientific Research Applications
Antimicrobial and Anticonvulsant Activities
A study on novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, synthesized from anthranilic acid, showed broad-spectrum antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. Additionally, some derivatives exhibited potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Anticancer Potential
Research into quinazolinone-based derivatives has demonstrated potential anticancer properties through various mechanisms, including cytotoxic activity against cancer cell lines and inhibiting key enzymes involved in cancer progression. For example, a quinazolinone derivative exhibited potent cytotoxic activity against human cervical cancer, lung adenocarcinoma, and triple negative breast cancer cells, suggesting its role as an effective anti-cancer agent by inhibiting VEGFR-2 and EGFR tyrosine kinases (Riadi et al., 2021).
Mechanistic Insights and Synthetic Approaches
Another aspect of research focuses on the synthesis and structural analysis of quinazolinone derivatives, providing insights into their interaction mechanisms with biological targets. For instance, studies on the catalyst-free synthesis of novel quinazolinone derivatives under ultrasonic conditions have been reported, highlighting efficient, environmentally friendly methods for producing these compounds (Govindaraju et al., 2016).
Antiviral and Antibacterial Activities
Novel quinazolinone derivatives have also been evaluated for their antiviral activities against respiratory and biodefense viruses, showing promise as agents for controlling viral infections (Selvam et al., 2007). Moreover, some derivatives exhibited excellent antibacterial activities against phytopathogenic bacteria, indicating their potential use in agricultural settings for crop protection (Shi et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
4-(4-fluorophenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS/c1-16(2)7-11-13(12(20)8-16)14(19-15(21)18-11)9-3-5-10(17)6-4-9/h3-6,14H,7-8H2,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNHVDUMBLPXRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC(=S)N2)C3=CC=C(C=C3)F)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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